Enhanced Lipophilicity (XLogP3) Compared to 4-Bromoquinoline-3-carboxylic acid
4-Bromo-8-isopropylquinoline-3-carboxylic acid exhibits a calculated XLogP3 value of 3.5 [1]. In contrast, the closely related analog lacking the 8-isopropyl group, 4-bromoquinoline-3-carboxylic acid, has a calculated XLogP3 of 2.4 [2]. This represents a 46% increase in calculated lipophilicity, a parameter critical for passive membrane permeability and oral bioavailability in drug development.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 4-Bromoquinoline-3-carboxylic acid: 2.4 |
| Quantified Difference | 1.1 (46% increase) |
| Conditions | Computed property; calculation method unspecified but consistent across both compounds as reported by the same data aggregator [1][2]. |
Why This Matters
Higher lipophilicity can be a decisive factor in a drug candidate's ability to cross cell membranes, making this compound a more suitable starting point for programs targeting intracellular or CNS targets where the simpler analog may fail due to poor permeability.
- [1] Kuujia. Cas no 1378259-47-2 (4-Bromo-8-isopropylquinoline-3-carboxylic acid). Computed XLogP3 value. Accessed 2026. View Source
- [2] Kuujia. Cas no 1378260-46-8 (4-Bromoquinoline-3-carboxylic acid). Computed XLogP3 value. Accessed 2026. View Source
